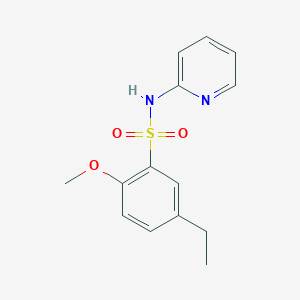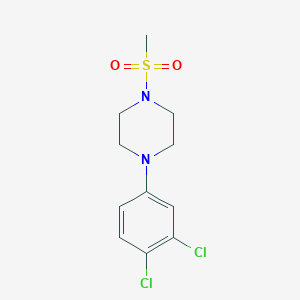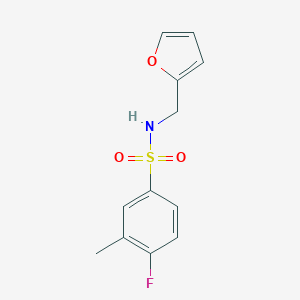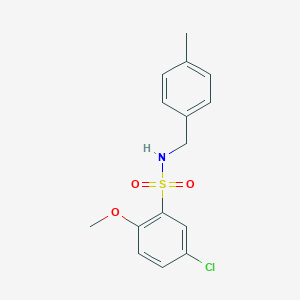
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the sulfonamide group and the ethoxy substituent on the benzene ring. Common reagents used in these reactions include sulfonyl chlorides and ethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the benzo[1,3]dioxole core.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound’s ability to interact with cellular proteins and enzymes plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:
- N-Benzo[1,3]dioxol-5-ylmethyl-N-(2,2-diethoxy-ethyl)-4-methyl-benzenesulfonamide
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their reactivity and applications. The unique combination of the benzo[1,3]dioxole core with the ethoxy and sulfonamide groups in this compound distinguishes it from its analogs, offering distinct advantages in specific applications.
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-13-4-6-14(7-5-13)23(18,19)17-10-12-3-8-15-16(9-12)22-11-21-15/h3-9,17H,2,10-11H2,1H3 |
Clé InChI |
WHPSIVJQZWCNQN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Solubilité |
10.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)


![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
